molecular formula C24H25ClN4O3S B2550639 N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1358031-37-4

N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2550639
CAS No.: 1358031-37-4
M. Wt: 485
InChI Key: QUWZXNXOPMRVNN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a 4-chlorobenzyl group, and a 6-tosylpyridazin-3-yl group, making it a complex molecule with diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The 4-chlorobenzyl group is then attached through a nucleophilic substitution reaction. Finally, the 6-tosylpyridazin-3-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(4-chlorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(4-chlorobenzyl)-1-(6-ethylpyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(4-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide stands out due to the presence of the tosyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-17-2-8-21(9-3-17)33(31,32)23-11-10-22(27-28-23)29-14-12-19(13-15-29)24(30)26-16-18-4-6-20(25)7-5-18/h2-11,19H,12-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWZXNXOPMRVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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